Bicyclo[2.2.1]heptane-2,6-diyldimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine is a chemical compound with the molecular formula C₉H₁₈N₂. It is a bicyclic amine that features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptane-2,6-dicarboxylic acid derivatives. For instance, the reduction of 2-cyano-5-formyl bicyclo[2.2.1]heptane using a Raney cobalt catalyst in methanol can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its rigid structure.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,6-diyldimethanamine involves its interaction with biological targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, potentially inhibiting or modulating the activity of specific proteins. This makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine: Similar in structure but differs in the position of the amine groups.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group instead of amine groups.
Uniqueness
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine is unique due to its specific placement of amine groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
[6-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h6-9H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFKCIRTBTDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C2)C1CN)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.